molecular formula C16H18O2S B3055695 2,5-Xylyl sulfone CAS No. 6632-44-6

2,5-Xylyl sulfone

Cat. No.: B3055695
CAS No.: 6632-44-6
M. Wt: 274.4 g/mol
InChI Key: LVRGWIOEAZMJCV-UHFFFAOYSA-N
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Description

2,5-Xylyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a sulfone derivative characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions, and a sulfone group (-SO2-) attached to the benzene ring. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Xylyl sulfone can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethylthiophenol using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the desired sulfone product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as metal oxides can further enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Xylyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Xylyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-xylyl sulfone involves its ability to act as an electron-withdrawing group, which can stabilize adjacent carbanions. This property makes it a valuable intermediate in various organic reactions. The sulfone group can also participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2,4-Xylyl sulfone
  • 2,6-Xylyl sulfone
  • Benzyl sulfone
  • Phenyl sulfone

Comparison: 2,5-Xylyl sulfone is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other xylyl sulfones, the 2,5-isomer may exhibit different steric and electronic effects, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-5-7-13(3)15(9-11)19(17,18)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRGWIOEAZMJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288806
Record name 2,5-Xylyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-44-6
Record name Di-2,5-xylyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Xylyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Xylyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DI-2,5-XYLYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981L4026AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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